![molecular formula C19H21F3N2O4S B2813957 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797889-04-3](/img/structure/B2813957.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets various kinases, including spleen tyrosine kinase (SYK), interleukin-2-inducible T-cell kinase (ITK), and Bruton's tyrosine kinase (BTK). It has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Mecanismo De Acción
TAK-659 targets various kinases, including N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, ITK, and BTK. These kinases are involved in the activation and signaling of immune cells, such as B cells and T cells. By inhibiting these kinases, TAK-659 prevents the activation and proliferation of immune cells, leading to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects. It inhibits the activation and proliferation of B cells and T cells, leading to reduced inflammation and immune responses. It also inhibits the growth and survival of cancer cells, leading to potential anti-cancer effects. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It also targets multiple kinases, making it a versatile tool for studying various diseases. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has potential off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in various diseases, such as autoimmune disorders and cancer. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, future studies could focus on optimizing the synthesis and formulation of TAK-659 to improve its solubility and efficacy.
Métodos De Síntesis
TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 4-aminophenol, followed by the reaction of the resulting intermediate with 4-(4-methoxypiperidin-1-yl)aniline. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells, such as B cells and T cells. It also has potential anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, TAK-659 has been shown to have potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-10-12-24(13-11-16)15-4-2-14(3-5-15)23-29(25,26)18-8-6-17(7-9-18)28-19(20,21)22/h2-9,16,23H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZWXGGSNPLOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.